1-(2-(Bromomethyl)-4-mercaptophenyl)-2-chloropropan-1-one
Description
1-(2-(Bromomethyl)-4-mercaptophenyl)-2-chloropropan-1-one is a brominated aromatic ketone featuring a bromomethyl group at the ortho position, a mercapto (-SH) group at the para position, and a 2-chloropropan-1-one moiety. This compound’s unique combination of functional groups confers distinct reactivity and physicochemical properties. The bromomethyl group facilitates nucleophilic substitution reactions, while the mercapto group enhances acidity (pKa ~6–8) and participation in redox or coordination chemistry.
Properties
Molecular Formula |
C10H10BrClOS |
|---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-sulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClOS/c1-6(12)10(13)9-3-2-8(14)4-7(9)5-11/h2-4,6,14H,5H2,1H3 |
InChI Key |
NNDGELCSMKFMFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)S)CBr)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and physicochemical differences between the target compound and its analogs identified in the literature:
Functional Group Impact on Properties
- Mercapto (-SH) vs. Methylsulfanyl (-S-CH₃) : The target compound’s mercapto group is significantly more acidic (pKa ~8–10 for aromatic thiols) compared to methylsulfanyl (pKa ~15–20), enabling unique reactivity in metal coordination or disulfide bond formation . However, this also increases susceptibility to oxidation, requiring inert handling conditions.
- Bromomethyl Positioning : The ortho -bromomethyl group in the target compound may sterically hinder reactions compared to para -substituted analogs (e.g., ), where electronic effects dominate.
- Chloropropanone Backbone: The 2-chloropropan-1-one moiety is common in analogs, but substituents like trifluoromethoxy (in ) or difluoromethyl (in ) alter electron density, affecting nucleophilic attack rates on the ketone.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-(2-(Bromomethyl)-4-mercaptophenyl)-2-chloropropan-1-one, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Friedel-Crafts acylation to introduce the chloropropanone moiety to a substituted benzene ring .
- Step 2 : Bromination using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) to install the bromomethyl group .
- Step 3 : Thiol group introduction via nucleophilic substitution or protection/deprotection of mercapto precursors to avoid oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?
- Techniques :
- NMR : H/C NMR identifies substituent positions (e.g., bromomethyl at C2 vs. C3) and confirms thiol proton absence (indicative of disulfide formation if oxidized) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves absolute configuration, especially when heavy atoms (Br, Cl) enhance anomalous scattering .
- HRMS : Validates molecular weight (CHBrClOS; theoretical MW: 293.61 g/mol) and detects isotopic patterns .
Advanced Research Questions
Q. How do competing reactivities of the bromomethyl, thiol, and chloropropanone groups influence selective functionalization?
- Reactivity Hierarchy :
- Bromomethyl : Prone to nucleophilic substitution (e.g., with amines, thiols) under mild conditions (25–50°C, polar aprotic solvents) .
- Thiol (-SH) : Oxidizes to disulfides unless protected (e.g., as trityl thioethers). Reacts with electrophiles (e.g., maleimides) in buffered aqueous media (pH 6.5–7.5) .
- Chloropropanone : Participates in condensation reactions (e.g., with hydrazines for heterocycle synthesis) at elevated temperatures (80–100°C) .
Q. What structural features make this compound a candidate for probing protein-ligand interactions, and how can binding mechanisms be validated?
- Mechanistic Insights :
- Thiol Reactivity : Forms disulfide bonds with cysteine residues (e.g., in enzyme active sites), confirmed via X-ray crystallography or mass spectrometry .
- Bromomethyl : Acts as an alkylating agent, modifying histidine or lysine residues. Competitive assays with iodoacetamide validate specificity .
- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinity (K) and surface plasmon resonance (SPR) for kinetic analysis .
Q. How can researchers resolve contradictions in reactivity data between this compound and its structural analogs?
- Case Example : Compared to 1-(3-(Bromomethyl)-5-mercaptophenyl)-2-chloropropan-1-one (isomer), the para-thiol group in the target compound shows 3x faster oxidation rates due to reduced steric hindrance .
- Analytical Approach :
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